REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH:2]=[CH2:3].[Br:11][CH:12](Br)[CH3:13]>>[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:13][CH2:12][Br:11])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
crude product
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are produced which
|
Type
|
DISTILLATION
|
Details
|
after distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(OCCBr)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |